5-Amino-3-methylisothiazole-4-carboxylic acid
Overview
Description
5-Amino-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C5H6N2O2S and a molecular weight of 158.178 g/mol This compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position on the isothiazole ring
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It has been noted that the amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors . This suggests that the compound may interact with its targets in a unique manner, potentially through non-covalent interactions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
It has been suggested that this compound may have various biological activities , indicating that it could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-nitroisothiazole with ammonia, followed by reduction to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-methylisothiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
5-Amino-3-methylisothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing new therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5-Amino-3-methylisoxazole-4-carboxylic acid: This compound shares a similar structure but has an isoxazole ring instead of an isothiazole ring.
3-Methyl-4-cyano-5-aminoisothiazole: This compound has a cyano group at the 4th position instead of a carboxylic acid group.
Uniqueness: 5-Amino-3-methylisothiazole-4-carboxylic acid is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBUEVXOULPURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176660 | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22131-51-7 | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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